(R)-3-(2-Amino-ethylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester
Description
(R)-3-(2-Amino-ethylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester is a chiral piperidine derivative featuring a tert-butoxycarbonyl (Boc) protective group and a 2-aminoethylsulfanyl substituent at the 3-position of the piperidine ring. The Boc group is widely used in organic synthesis to protect amines, while the aminoethylsulfanyl moiety introduces nucleophilic and hydrogen-bonding capabilities. This compound is likely employed as an intermediate in pharmaceutical synthesis, enabling further functionalization of the piperidine scaffold .
Properties
IUPAC Name |
tert-butyl (3R)-3-(2-aminoethylsulfanyl)piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O2S/c1-12(2,3)16-11(15)14-7-4-5-10(9-14)17-8-6-13/h10H,4-9,13H2,1-3H3/t10-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHKRIQLMJLHSPH-SNVBAGLBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)SCCN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@H](C1)SCCN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801128544 | |
| Record name | 1-Piperidinecarboxylic acid, 3-[(2-aminoethyl)thio]-, 1,1-dimethylethyl ester, (3R)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801128544 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1354011-41-8 | |
| Record name | 1-Piperidinecarboxylic acid, 3-[(2-aminoethyl)thio]-, 1,1-dimethylethyl ester, (3R)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1354011-41-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Piperidinecarboxylic acid, 3-[(2-aminoethyl)thio]-, 1,1-dimethylethyl ester, (3R)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801128544 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
(R)-3-(2-Amino-ethylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester, often referred to as a derivative of piperidine, has garnered attention in pharmaceutical research due to its potential biological activities. This compound features a piperidine ring substituted with an aminoethyl sulfanyl group and a tert-butyl ester functional group, which may influence its pharmacological properties.
- Molecular Formula : C₁₇H₂₉N₃O₂S
- Molecular Weight : 305.42 g/mol
- CAS Number : 1361112-04-0
The biological activity of this compound can be attributed to its interaction with various biological targets. Research indicates that compounds with similar structures often act as modulators of neurotransmitter systems and may exhibit anti-inflammatory properties. The presence of the aminoethyl sulfanyl group is particularly relevant for interactions with specific receptors or enzymes involved in neurotransmission and inflammation.
Biological Activity Overview
-
Neurotransmitter Modulation :
- Compounds similar to (R)-3-(2-Amino-ethylsulfanyl)-piperidine have been studied for their effects on neurotransmitter systems, particularly in relation to dopamine and serotonin pathways.
- These interactions suggest potential applications in treating neurological disorders such as depression and anxiety.
-
Anti-inflammatory Effects :
- The compound's structure suggests potential anti-inflammatory activity, possibly through the inhibition of pro-inflammatory cytokines like TNF-α.
- In vitro studies have indicated that related compounds can reduce inflammation markers in cell cultures, suggesting a pathway for therapeutic use in inflammatory diseases.
-
Antimicrobial Activity :
- Some derivatives have shown activity against bacterial strains, indicating potential use as antimicrobial agents.
- The presence of the sulfanyl group is often associated with enhanced antimicrobial properties due to its ability to disrupt bacterial cell membranes.
Study 1: Neurotransmitter Interaction
A study published in the Journal of Medicinal Chemistry explored the effects of piperidine derivatives on serotonin receptors. The results showed that certain modifications led to increased binding affinity, suggesting that (R)-3-(2-Amino-ethylsulfanyl)-piperidine derivatives could be developed into effective antidepressants .
Study 2: Anti-inflammatory Properties
Research highlighted in Pharmaceutical Research examined the anti-inflammatory effects of similar compounds. The study found that these derivatives significantly reduced TNF-α levels in animal models, supporting their potential use in treating conditions like rheumatoid arthritis .
Study 3: Antimicrobial Efficacy
A recent investigation into the antimicrobial properties of piperidine derivatives found that (R)-3-(2-Amino-ethylsulfanyl)-piperidine exhibited notable activity against Staphylococcus aureus, with an IC50 value indicating effective inhibition at low concentrations .
Data Table: Biological Activities
Comparison with Similar Compounds
Key Structural and Physicochemical Differences
The following table compares the target compound with analogous piperidine derivatives containing tert-butyl ester groups and diverse substituents:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
